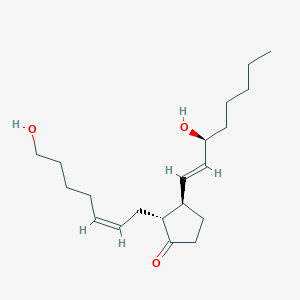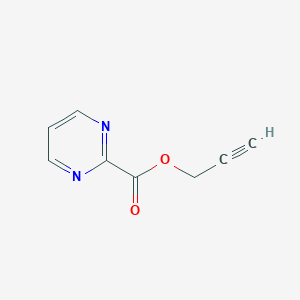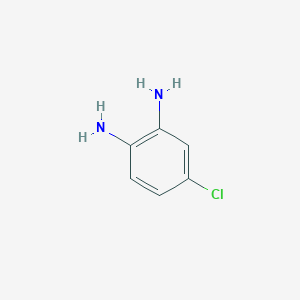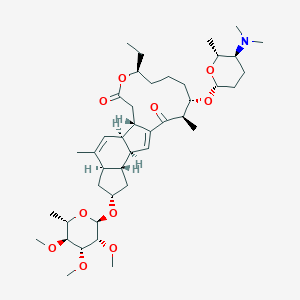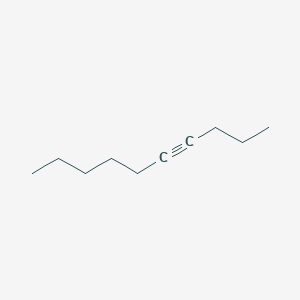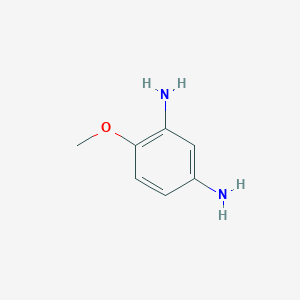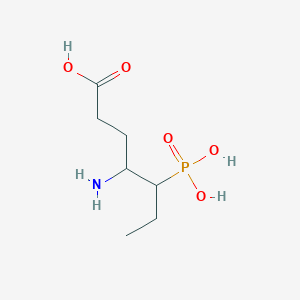![molecular formula C10H12N2S B165744 N3,N3-dimethylbenzo[b]thiophene-2,3-diamine CAS No. 125660-10-8](/img/structure/B165744.png)
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine, also known as DBTDA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DBTDA is a heterocyclic compound that contains a benzothiophene ring and two amino groups.
Applications De Recherche Scientifique
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been studied for its potential applications in various scientific fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been used as a building block for the synthesis of organic semiconductors. In materials science, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been used as a ligand for the synthesis of metal-organic frameworks. In medicinal chemistry, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine in other applications, such as in organic electronics and materials science, is still being studied.
Effets Biochimiques Et Physiologiques
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been shown to have both biochemical and physiological effects. In vitro studies have shown that N3,N3-dimethylbenzo[b]thiophene-2,3-diamine can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N3,N3-dimethylbenzo[b]thiophene-2,3-diamine can reduce tumor growth in animal models. However, the physiological effects of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine in humans are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of organic semiconductors and metal-organic frameworks. However, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine. In medicinal chemistry, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could be further studied for its potential as an anticancer agent and for the development of new cancer treatments. In organic electronics, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could be used as a building block for the synthesis of new organic semiconductors with improved properties. In materials science, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could be used as a ligand for the synthesis of new metal-organic frameworks with improved properties. Additionally, the mechanism of action of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could be further studied to better understand its potential applications in various scientific fields.
In conclusion, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could lead to new discoveries and advancements in the fields of organic electronics, materials science, and medicinal chemistry.
Méthodes De Synthèse
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine can be synthesized through various methods, including the reaction of 2,3-diaminotoluene with benzothiophene-2-carboxylic acid, or the reaction of 2,3-diaminotoluene with 2-chlorobenzothiophene. The synthesis of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine is a complex process that requires careful attention to reaction conditions and purification methods.
Propriétés
Numéro CAS |
125660-10-8 |
|---|---|
Nom du produit |
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine |
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3-N,3-N-dimethyl-1-benzothiophene-2,3-diamine |
InChI |
InChI=1S/C10H12N2S/c1-12(2)9-7-5-3-4-6-8(7)13-10(9)11/h3-6H,11H2,1-2H3 |
Clé InChI |
SAPKAQDKRQEXAE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(SC2=CC=CC=C21)N |
SMILES canonique |
CN(C)C1=C(SC2=CC=CC=C21)N |
Synonymes |
Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



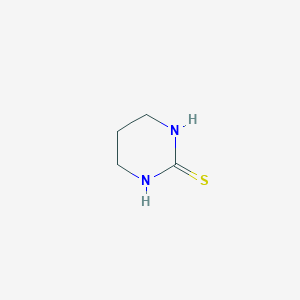
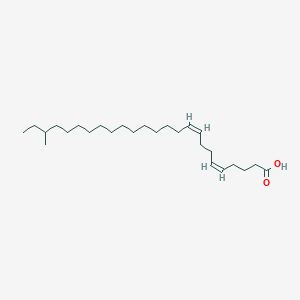
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)


